molecular formula C8H8O2S B080954 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 14315-13-0

2,3-Dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B080954
CAS No.: 14315-13-0
M. Wt: 168.21 g/mol
InChI Key: NKPTVQFJWGCELJ-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b]thiophene 1,1-dioxide (CAS 14315-13-0) is a valuable saturated benzothiophene scaffold of significant interest in medicinal and organic chemistry. This compound serves as a key precursor to chiral intermediates used in the efficient synthesis of various biologically active molecules . Research indicates that this core structure and its derivatives are present in compounds with a range of pharmacological activities, functioning as inhibitors of tumor necrosis factor-α converting enzyme (TACE) , antidiabetics , and HIF-2a inhibitors . Furthermore, analogous benzothiophene scaffolds have been investigated for selective estrogen receptor modulator activity and as potential HIV-1 reverse transcriptase inhibitors . The prochiral nature of the unsaturated analogue makes it an excellent substrate for advanced catalytic methods, such as Rh-catalyzed asymmetric hydrogenation, to access high-value enantiopure building blocks . With a molecular formula of C8H8O2S and a molecular weight of 168.21 , this compound is an essential synthetic intermediate for researchers developing novel therapeutic agents and exploring new chemical spaces. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPTVQFJWGCELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300974
Record name 2,3-dihydro-1-benzothiophene 1,1-dioxide
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Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14315-13-0
Record name 2,1-dioxide
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Record name 2,3-dihydro-1-benzothiophene 1,1-dioxide
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Record name 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide
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Synthetic Methodologies for 2,3 Dihydrobenzo B Thiophene 1,1 Dioxide and Functionalized Derivatives

Oxidative Synthesis of Benzothiophene (B83047) 1,1-dioxides

The most common and direct route to benzo[b]thiophene 1,1-dioxides involves the oxidation of the corresponding benzothiophenes. chemrxiv.org This transformation converts the electron-donating thioether group into a strongly electron-accepting sulfonyl group, which significantly alters the molecule's electronic properties. mdpi.com

Direct Oxidation of Benzothiophene Precursors

The direct oxidation of the sulfur atom in benzothiophenes is a fundamental method for preparing benzo[b]thiophene 1,1-dioxides. This can be achieved using various oxidizing agents. A general procedure involves reacting the benzothiophene substrate with an oxidant like hydrogen peroxide in a suitable solvent such as acetic acid at elevated temperatures. acs.org For instance, 30% hydrogen peroxide in acetic acid at 100°C for 1.5 hours has been effectively used to synthesize the parent benzo[b]thiophene 1,1-dioxide. acs.org

Another common reagent for this transformation is m-chloroperoxybenzoic acid (m-CPBA). mdpi.com The reaction of a substituted benzothiophene, such as 2,7-dibromo- rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene, with m-CPBA at room temperature can yield the corresponding dioxide derivative. mdpi.com The choice of oxidant and reaction conditions can be tuned to achieve the desired sulfone product efficiently.

Catalytic Systems for Sulfone Formation (e.g., H2O2/Catalyst, H2O2/P2O5)

To enhance the efficiency and selectivity of the oxidation, various catalytic systems have been developed, often utilizing hydrogen peroxide (H2O2) as a green and inexpensive primary oxidant. researchgate.netorganic-chemistry.org

A notable system employs a combination of hydrogen peroxide and phosphorus pentoxide (P2O5). This method provides a facile and clean conversion of benzo[b]thiophenes to their corresponding sulfones. nih.govresearchgate.net The oxidizing solution can be prepared on a multi-gram scale and stored for up to two weeks, highlighting its practicality. nih.govresearchgate.net This system is particularly effective for the oxidation of electron-poor benzo[b]thiophenes. nih.gov

Transition metal catalysts are also employed to activate hydrogen peroxide. Methyltrioxorhenium(VII) (CH3ReO3) is an effective catalyst for the oxidation of thiophene (B33073) derivatives. nih.govacs.org The reaction proceeds through a stepwise mechanism where the catalyst reacts with H2O2 to form rhenium peroxides, which then transfer oxygen atoms to the sulfur of the benzothiophene, first forming the sulfoxide intermediate and then the final sulfone product. nih.govacs.org The rate of oxidation to the sulfone is often comparable to that of aliphatic sulfoxides. nih.govacs.org

Asymmetric Synthesis of Chiral 2,3-Dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides

Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides are valuable building blocks in medicinal chemistry. rsc.orgnih.gov Their synthesis in an enantiomerically pure form is a key challenge, which has been successfully addressed through catalytic asymmetric hydrogenation.

Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Benzothiophene 1,1-dioxides

A highly efficient method for producing chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides is the rhodium-catalyzed asymmetric hydrogenation of the corresponding prochiral benzo[b]thiophene 1,1-dioxides. rsc.orgrsc.org This reaction reduces the C2-C3 double bond of the heterocyclic ring with high control over the stereochemistry, leading to products with excellent yields and enantioselectivities (up to 99% yield and >99% enantiomeric excess, ee). rsc.orgsemanticscholar.org

The initial investigation for this transformation often involves screening different rhodium precursors, with Rh(NBD)2BF4 frequently providing superior results in terms of conversion and enantioselectivity. semanticscholar.org This rhodium-based system has proven to be more effective than earlier methods that used iridium complexes with pyridyl phosphinite ligands, which sometimes struggled with sterically hindered or alkyl-substituted substrates. rsc.org The rhodium-catalyzed process proceeds smoothly even for these challenging substrates. rsc.org

Ligand Design and Chiral Induction Mechanisms in Catalytic Asymmetric Hydrogenation

The success of the Rh-catalyzed asymmetric hydrogenation is critically dependent on the design of the chiral ligand. A particularly effective ligand for this transformation is the N-methylated bisphosphine-thiourea ligand, known as ZhaoPhos L2. rsc.orgsemanticscholar.org

The mechanism of chiral induction is believed to involve a specific interaction between the catalyst-ligand complex and the substrate. It is hypothesized that a hydrogen-bonding interaction occurs between the sulfonyl group of the benzo[b]thiophene 1,1-dioxide substrate and the thiourea motif within the ZhaoPhos ligand. rsc.orgrsc.orgsemanticscholar.org This interaction likely plays a crucial role in locking the substrate into a specific orientation relative to the rhodium's catalytic center, thereby directing the hydrogen addition to one face of the double bond and achieving high reactivity and enantioselectivity. semanticscholar.org

Substrate Scope and Enantioselectivity Control in Chiral Sulfone Synthesis

The Rh/ZhaoPhos catalytic system exhibits a broad substrate scope, demonstrating its versatility in synthesizing a wide array of chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides. nih.gov The reaction tolerates various substituents at the 2-position of the benzothiophene 1,1-dioxide core. Substrates bearing either electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -F, -Cl) on a 2-aryl substituent are hydrogenated to provide the desired chiral products with high yields (98–99%) and excellent enantioselectivities (96–>99% ee). semanticscholar.org

The system is also highly effective for substrates with sterically hindered groups and for those with alkyl substituents, which are often considered challenging. rsc.org Even tetrasubstituted olefins, such as 2,3-disubstituted benzo[b]thiophene 1,1-dioxides, can be hydrogenated, affording products with high diastereoselectivity and enantioselectivity, although some highly substituted substrates may show lower reactivity. nih.gov The robustness of this method is further highlighted by its successful application on a gram scale, maintaining high yield and enantioselectivity with a low catalyst loading. rsc.orgrsc.org

Table 1: Substrate Scope of Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted Benzo[b]thiophene 1,1-dioxides This table summarizes the results for the hydrogenation of various 2-substituted substrates, demonstrating the broad applicability and high efficiency of the catalytic system.

Entry Substrate (Substituent at 2-position) Product Yield (%) ee (%)
1 Phenyl 2-phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 99 >99
2 4-Methylphenyl 2-(4-methylphenyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 99 98
3 4-Fluorophenyl 2-(4-fluorophenyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 99 >99
4 4-Methoxyphenyl 2-(4-methoxyphenyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 98 96
5 2-Naphthyl 2-(naphthalen-2-yl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 99 >99
6 2-Thienyl 2-(thiophen-2-yl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 99 99
7 Methyl 2-methyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide 96 99

Data sourced from Liu et al., Chemical Science, 2019. rsc.org

Cyclization-Based Synthetic Routes

A notable advancement in the synthesis of 2,3-dihydrobenzo[b]thiophene 1,1-dioxides involves the use of lithium diisopropylamide (LDA) to mediate the cyclization of readily available starting materials. This approach offers an efficient pathway to functionalized derivatives, particularly amine-substituted compounds.

Lithium Diisopropylamide (LDA)-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides

A robust method for the preparation of 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives has been developed utilizing the treatment of o-(alkylsulfonyl)benzyl azides with lithium diisopropylamide (LDA). elsevierpure.comnih.gov The requisite benzyl azides are readily synthesized from commercially available starting materials through straightforward reaction sequences. The core transformation is achieved by reacting the o-(alkylsulfonyl)benzyl azide with LDA in tetrahydrofuran (THF) at a low temperature of -78 °C. nih.gov Upon aqueous workup, the reaction yields the desired 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxides. For the purpose of isolation and characterization, these amine products are typically protected with an acylating agent, affording moderate to fair yields of the N-protected derivatives. nih.gov

Mechanistic Pathways in LDA-Mediated Denitrogenation and Ring Closure

The reaction mechanism is proposed to proceed through a series of well-defined intermediates. The process is initiated by the deprotonation of the benzylic carbon adjacent to the sulfonyl group by LDA, generating a carbanion. This is followed by an intramolecular cyclization, where the carbanion attacks the internal nitrogen atom of the azide group, leading to the formation of a five-membered heterocyclic intermediate. This intermediate then undergoes denitrogenation, with the loss of a molecule of nitrogen gas (N₂), to form a transient species that subsequently rearranges to the final 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide product. This denitrogenative ring closure is a key feature of the reaction cascade.

Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxide Derivatives

This LDA-mediated cyclization has been successfully applied to synthesize a range of 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives. The versatility of this method allows for the introduction of various substituents on the aromatic ring of the starting o-(alkylsulfonyl)benzyl azide, which are then incorporated into the final product. The resulting primary amines can be further functionalized, for instance, by acylation, to provide stable derivatives for subsequent applications. nih.gov

Table 1: Examples of N-Protected 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxide Derivatives Synthesized via LDA-Mediated Cyclization

Starting Material SubstituentN-Protecting GroupProductYield
HAcetylN-(1,1-Dioxido-2,3-dihydrobenzo[b]thiophen-3-yl)acetamideModerate
4-MethoxyBenzoylN-(5-Methoxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-3-yl)benzamideFair
5-ChloroAcetylN-(6-Chloro-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-3-yl)acetamideModerate

Note: Yields are reported as "moderate" to "fair" as described in the source literature. Specific percentage yields may vary depending on the substrate and reaction conditions.

Palladium-Catalyzed Cascade Reactions for Stereogenic Center Formation

Palladium catalysis offers a powerful and versatile platform for the synthesis of complex organic molecules. In the context of 2,3-dihydrobenzo[b]thiophene 1,1-dioxides, palladium-catalyzed cascade reactions have been developed to enable the construction of challenging structural motifs, such as C3 benzylic quaternary carbon centers.

Construction of C3 Benzylic Quaternary Carbon Centers

A sophisticated palladium-catalyzed cascade reaction has been devised for the preparation of 2,3-dihydrobenzo[b]thiophenes and their corresponding 1,1-dioxides that feature a benzylic all-carbon quaternary stereogenic center at the C3 position. elsevierpure.com This methodology addresses a significant synthetic challenge, as the creation of such sterically congested centers is often difficult to achieve through conventional methods. The reaction design allows for the efficient assembly of the heterocyclic core with the simultaneous installation of the quaternary carbon center. elsevierpure.com

Oxidative Addition, Alkene Insertion, and Reductive Elimination Processes

The catalytic cycle of this cascade reaction is a well-orchestrated sequence of fundamental organometallic transformations:

Oxidative Addition: The cycle commences with the oxidative addition of an aryl iodide to a palladium(0) complex, which generates a σ-aryl palladium(II) intermediate.

Alkene Insertion: This is followed by the insertion of an internal alkene into the aryl-palladium bond. This step is crucial as it forms the five-membered heterocyclic ring and concurrently establishes the benzylic quaternary carbon center, resulting in a σ-alkyl palladium(II) intermediate.

Transmetalation: The subsequent step involves a transmetalation event with a triisopropylsilyl (TIPS) ether of a thiol.

Reductive Elimination: The final step is a reductive elimination from the palladium(II) complex, which forms the C-S bond, releases the desired 2,3-dihydrobenzo[b]thiophene product, and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. elsevierpure.com

The successful execution of this cascade reaction is highly dependent on the reaction conditions, with the use of N,O-bis(trimethylsilyl)acetamide (BSA) being identified as a key factor in achieving high yields. elsevierpure.com

Table 2: Key Steps in the Palladium-Catalyzed Cascade Reaction

StepDescriptionIntermediate Formed
1Oxidative Additionσ-Aryl palladium(II) complex
2Alkene Insertionσ-Alkyl palladium(II) complex with a quaternary center
3TransmetalationPalladium(II) complex with both alkyl and thiolato ligands
4Reductive EliminationFinal product and regenerated Pd(0) catalyst

Electrochemically Promoted Synthetic Strategies

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. Electrochemistry has emerged as a powerful tool, offering a green alternative to conventional synthesis by utilizing traceless electrons as reagents, thereby avoiding the need for metal catalysts or chemical oxidants. nih.govresearchgate.net This approach has been successfully applied to the synthesis of benzo[b]thiophene-1,1-dioxides, important structural motifs in medicinal chemistry and materials science.

A novel and efficient electrochemical method has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides through the reaction of sulfonhydrazides with internal alkynes. nih.govbohrium.comrsc.orgnih.gov This strategy operates at room temperature in an undivided cell using constant current electrolysis, representing a significant advancement over traditional methods that often require harsh reaction conditions, metal catalysts, or elaborate starting materials. nih.gov

The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. The electrochemical process promotes the formation of an alkenyl radical intermediate, which then undergoes a selective ipso-addition, a key step in the formation of the final product. nih.gov This method avoids the use of transition metal catalysts or stoichiometric amounts of chemical oxidants, highlighting its efficiency and environmental benefits. nih.gov

The general reaction scheme involves the electrolysis of a mixture of a sulfonhydrazide and an internal alkyne in an undivided cell. The reaction conditions are typically standardized to ensure optimal yield and efficiency.

Table 1: Optimized Reaction Conditions for the Electrochemical Synthesis

EntryParameterCondition
1CurrentConstant Current (5.0 mA)
2Cell TypeUndivided Cell
3TemperatureRoom Temperature
4Duration8 hours
5Faradaic Efficiency42% (for specific substrates)

This table summarizes the optimized conditions identified for the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. researchgate.net

The scope of the reaction was investigated with various substituted sulfonhydrazides and internal alkynes, demonstrating the versatility of this electrochemical approach.

Table 2: Substrate Scope for the Electrochemical Synthesis of Benzo[b]thiophene-1,1-dioxides

ProductYield (%)
3a HPhPh81
3b 4-MePhPh75
3c 4-tBuPhPh72
3d 4-FPhPh61
3e 4-ClPhPh65
3f 4-BrPhPh68
3g 4-CF₃PhPh55
3h 3-MePhPh70
3i 2-MePhPh51
3j H4-MeC₆H₄4-MeC₆H₄78
3k H4-MeOC₆H₄4-MeOC₆H₄71
3l H4-FC₆H₄4-FC₆H₄63
3m H4-ClC₆H₄4-ClC₆H₄66
3n HEtEt53

This table illustrates the isolated yields of various substituted benzo[b]thiophene-1,1-dioxides synthesized via the electrochemical method, showcasing the tolerance of different functional groups on both the sulfonhydrazide and alkyne starting materials.

A key feature of this electrochemical synthesis is the formation of a strained quaternary spirocyclization intermediate. nih.govbohrium.comrsc.orgnih.gov This intermediate arises from a selective ipso-addition of the initially formed radical onto the aromatic ring of the sulfonhydrazide, as opposed to a more common ortho-attack pathway. nih.gov The formation of this spirocyclic intermediate is a critical step that dictates the final product structure.

Following the formation of the spirocyclic intermediate, a rationalized S-migration process occurs, leading to the desired benzo[b]thiophene-1,1-dioxide product. nih.govbohrium.comrsc.org Computational studies have been employed to understand the selectivity of this pathway and have provided insight into the mechanism. nih.gov The ipso-attack pathway, leading to the versatile spirocyclic intermediate, provides an unusual and synthetically valuable route to the target molecules compared to the direct ortho-addition strategy. nih.gov

The proposed mechanism involves the following key steps:

Electrochemical oxidation of the sulfonhydrazide to generate a sulfonyl radical.

Addition of the sulfonyl radical to the internal alkyne to form an alkenyl radical.

An intramolecular radical addition via a selective ipso-attack on the aromatic ring, forming the quaternary spirocyclization intermediate.

A subsequent S-migration within this strained intermediate, followed by rearomatization, to yield the final benzo[b]thiophene-1,1-dioxide product.

This mechanistic pathway, involving a strained quaternary spirocyclization and a subsequent S-migration, offers a novel strategy for the construction of the benzothiophene scaffold. nih.gov

Chemical Reactivity and Transformation Chemistry of 2,3 Dihydrobenzo B Thiophene 1,1 Dioxide Scaffolds

Redox Chemistry of the Sulfone Moiety

The sulfone group is the most prominent site for redox transformations within the 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxide scaffold. Its reactivity is dominated by reduction processes that convert the sulfone back to the corresponding sulfide (B99878).

The reduction of the 1,1-dioxide (a sulfone) to the corresponding 2,3-dihydrobenzo[b]thiophene (a sulfide) is a key transformation. This reaction effectively removes the two oxygen atoms from the sulfur, decreasing its oxidation state from +6 to +2. This conversion is significant as it alters the electronic properties of the heterocyclic system, transforming the strongly electron-withdrawing sulfone group into an electron-donating sulfide group.

The reduction of sulfones to sulfides requires potent reducing agents, as the sulfur-oxygen bonds in sulfones are highly stable. Different reagents and conditions have been explored for this transformation, with varying degrees of efficacy and selectivity.

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including sulfones. adichemistry.com While LiAlH₄ alone can reduce sulfones, the reaction is often slow. However, its reactivity can be significantly enhanced by the addition of transition metal halides. For instance, a combination of LiAlH₄ and titanium tetrachloride (TiCl₄) has been shown to rapidly reduce various sulfones to their corresponding sulfides in high yields. rsc.org

Another established method involves the use of zinc dust in the presence of an acid, such as a mixture of acetic acid and hydrochloric acid. This system is effective for the reduction of benzo[b]thiophene 1,1-dioxide derivatives. The choice of reducing agent can be critical depending on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Reducing Agent/SystemTypical ConditionsRelative ReactivityNotes
LiAlH₄–TiCl₄Tetrahydrofuran (THF) solventHighRapid reduction; suitable for a variety of sulfones. rsc.org
Zn/HClAcetic acid/HCl mixtureModerateEffective for benzo[b]thiophene 1,1-dioxides.

Substitution Reactions

Substitution reactions on the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold primarily occur on the fused benzene (B151609) ring. The powerful electron-withdrawing nature of the sulfone group deactivates the ring towards electrophilic attack but dictates the position where substitution occurs.

Despite the deactivating effect of the sulfone group, this compound can undergo electrophilic aromatic substitution reactions, such as nitration. These reactions require forcing conditions compared to the substitution of benzene itself. For example, regioselective nitration of the benzo[b]thiophene 1,1-dioxide core has been successfully performed using a nitrating mixture (a combination of nitric acid and sulfuric acid) to introduce a nitro group onto the benzene ring.

The sulfone group is a strong deactivating group due to its powerful inductive and resonance electron-withdrawing effects. libretexts.org In electrophilic aromatic substitution, deactivating groups generally direct incoming electrophiles to the meta position relative to the substituent. libretexts.orgorganicchemistrytutor.com

In the case of this compound, the "substituent" is the fused heterocyclic ring. The positions on the benzene ring available for substitution are C4, C5, C6, and C7. The sulfone group deactivates the entire aromatic system, but it deactivates the positions ortho and para to the points of fusion (C4 and C6) to a lesser extent than the meta positions (C5 and C7). Experimental evidence from nitration reactions on the related benzo[b]thiophene 1,1-dioxide scaffold shows that substitution occurs preferentially at the C6 position. This outcome is explained by the relative stability of the cationic intermediates (sigma complexes) formed during the reaction. The intermediate for attack at C6 is more stable than those for attack at other positions, leading to the observed regioselectivity.

Nucleophilic substitution reactions that directly involve the sulfur atom of the sulfone moiety in this compound are not a commonly reported or facile reaction pathway. The sulfur atom in a sulfone is in a high oxidation state and is sterically shielded by the two oxygen atoms and two carbon atoms, making it a poor electrophilic center for direct nucleophilic attack. researchgate.netmsu.edu The reactivity of the scaffold is dominated by transformations of the carbon skeleton or reduction of the sulfone group itself, rather than by substitution at the sulfur center.

Cycloaddition and Ring-Opening Reactions

Cycloaddition reactions are powerful tools for the construction of complex polycyclic systems. For the benzo[b]thiophene 1,1-dioxide core, these reactions primarily involve the activated C2-C3 double bond, a feature absent in the 2,3-dihydro derivative. The unsaturated scaffold readily participates as a dipolarophile and dienophile.

1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrilimines, Diazomethane)

The electron-deficient C2-C3 double bond of benzo[b]thiophene 1,1-dioxide is an excellent dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, the reaction with nitrile oxides, generated in situ from hydroximoyl chlorides, provides a facile route to tricyclic isoxazole-fused benzo[b]thiophene 1,1-dioxide derivatives in high yields and diastereoselectivities. researchgate.net Similarly, cycloadditions with nitrilimines have been employed to synthesize 1H- nih.govBenzothieno[3,2-c]pyrazole derivatives. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Benzo[b]thiophene 1,1-dioxides

1,3-Dipole Product Type Yield Diastereomeric Ratio (dr)
Nitrile Oxides Isoxazole-fused derivatives Up to 98% >19:1
Nitrilimines Pyrazole-fused derivatives Not specified Not specified
Stabilised Azomethine Ylides Pyrrolo-fused derivatives Low High
Non-stabilised Azomethine Ylides Pyrrolo-fused derivatives High Low

Intramolecular Cyclization Pathways leading to Complex Ring Systems

Intramolecular cyclization reactions provide a strategic approach to building intricate molecular architectures from simpler, functionalized precursors. For instance, a novel pathway to 2,3-substituted benzo[b]thiophenes involves the intramolecular radical cyclization of polarized ketene dithioacetals derived from o-bromoarylacetonitriles. nih.gov While this method builds the benzo[b]thiophene core itself, similar strategies can be envisioned starting from pre-formed, suitably substituted this compound scaffolds to construct further annulated ring systems.

Another powerful transformation is the light-induced intramolecular photocyclization. Derivatives such as 2,3-diphenylbenzo[b]thiophene S,S-dioxide can undergo cyclization upon irradiation, a process mediated by a triplet diradical intermediate, which is followed by dehydrogenation to yield stable polycyclic aromatic products. This reaction is efficient in solution but suppressed in the solid state, a characteristic feature of some aggregation-induced emission luminogens (AIEgens).

Diels-Alder Type Reactions

The benzo[b]thiophene 1,1-dioxide core is a competent partner in [4+2] Diels-Alder cycloadditions. utexas.edu The electron-withdrawing sulfone group makes it an electron-deficient diene, reversing the typical electron demand of the Diels-Alder reaction and allowing it to react with electron-rich alkenes. utexas.edu

In other cases, it can act as a dienophile. For example, the Diels-Alder reaction between tetraarylcyclopentadienones (dienes) and benzo[b]thiophene S,S-dioxides (dienophiles) in refluxing xylenes leads to initial cycloadducts. rsc.org These intermediates can then undergo aromatization through one of two pathways: extrusion of sulfur dioxide to form penta-aryl-substituted benzene analogues, or an unusual de-oxygenation to yield tetra-aryl-substituted dibenzothiophenes. rsc.org The specific pathway taken can be influenced by the substituents on the reacting partners. This dual reactivity highlights the synthetic versatility of the scaffold in accessing diverse aromatic and heteroaromatic structures.

Carbon-Carbon Bond Formation via Catalytic Coupling

Transition metal-catalyzed cross-coupling reactions, particularly those involving C-H activation, have become indispensable tools for the functionalization of heterocyclic compounds.

Palladium-Catalyzed C2-Selective Direct Arylation with Arylboronic Acids

A significant advancement in the functionalization of this scaffold is the palladium(II)-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. nih.govacs.orgnih.gov This oxidative cross-coupling reaction proceeds via C-H bond activation and demonstrates high selectivity for the C2 position, with no arylation observed at C3. nih.govacs.org The methodology is robust, with good substrate scope and tolerance for a variety of functional groups on both the benzothiophene (B83047) dioxide core and the arylboronic acid coupling partner. nih.govacs.org This reaction provides a direct and atom-economical route to C2-arylated products, which are of interest for their photoluminescent properties and potential applications in materials science. nih.govacs.org

Table 2: Selected Examples of Pd-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-dioxide

Arylboronic Acid Product Isolated Yield (%)
3,4-Dimethylphenylboronic acid 2-(3,4-Dimethylphenyl)benzo[b]thiophene 1,1-dioxide 73% nih.gov
3-Methoxyphenylboronic acid 2-(3-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide 65% nih.gov
[1,1'-Biphenyl]-4-ylboronic acid 2-([1,1'-Biphenyl]-4-yl)benzo[b]thiophene 1,1-dioxide 77% nih.gov

Mechanistic Aspects of C-H Activation and Oxidative Cross-Coupling

The plausible mechanism for the Pd(II)-catalyzed C2-arylation begins with the C-H activation of the benzo[b]thiophene 1,1-dioxide at the C2 position to form a cyclopalladium intermediate. acs.org This step is often reversible and considered a key part of the catalytic cycle. acs.org Following C-H activation, the arylboronic acid (which may first coordinate with a base like pyridine) undergoes transmetalation with the palladium intermediate. acs.org

The resulting diarylpalladium(II) complex then undergoes reductive elimination to release the C2-arylated product and a palladium(0) species. acs.org For the catalytic cycle to continue, the Pd(0) must be reoxidized to the active Pd(II) state. This is accomplished by an oxidant present in the reaction mixture, such as copper(II) acetate. acs.org This oxidative cross-coupling pathway provides an efficient route for C-H functionalization without the need for pre-halogenated substrates. A similar mechanistic manifold involving C-H activation, migratory insertion, and β-hydride elimination is proposed for the related C2-selective oxidative olefination (Heck-type) reactions. acs.orgnih.gov

Photochemical Transformations

The photochemical behavior of this compound and its related scaffolds is characterized by a range of transformations driven by the absorption of light. These reactions include intramolecular cyclizations to form new polycyclic systems and the cleavage of covalent bonds to release small molecules. The efficiency and outcome of these processes are highly dependent on the molecular structure, particularly the nature and position of substituents.

Photocyclization Processes in Benzo[b]thiophene S,S-dioxides

The benzo[b]thiophene S,S-dioxide core, particularly when substituted with aryl groups at the 2- and 3-positions, is a key participant in photocyclization reactions. This process, a type of pericyclic reaction, involves the light-induced formation of a new carbon-carbon bond.

Detailed studies on 2,3-diphenylbenzo[b]thiophene S,S-dioxide (DP-BTO) reveal that its photoresponsive behavior stems from an intramolecular photocyclization mediated by a triplet diradical. researchgate.net Upon light irradiation, the molecule undergoes a 6π-electrocyclization, a process analogous to the well-known Mallory reaction for stilbenes. chemrxiv.orgnih.gov This reaction proceeds through an excited state, leading to the formation of a dihydrophenanthrene-like intermediate, which is then oxidized to a stable, planar polycyclic aromatic product. researchgate.netnih.gov This photocyclization is efficient in solution but tends to be suppressed in the solid state. researchgate.net The general mechanism involves the excitation of the cis-isomer of the stilbene-like moiety, followed by cyclization and subsequent dehydrogenation to yield the final polycyclic product. nih.gov

This transformation is a powerful tool for constructing complex, fused-ring systems. For instance, the photocyclization of styrylthiophenes has been studied both experimentally and theoretically to produce thiahelicenes, demonstrating the precision of this method in creating specific isomeric structures. nih.gov The reaction pathway is highly dependent on the initial geometry and electronic structure of the starting material. nih.gov

Photolytic Generation of Small Molecules (e.g., SO2) from Dihydrobenzothiophene Dioxides

Certain derivatives of dihydrobenzo[b]thiophene 1,1-dioxide are engineered to function as photoactivated generators of small molecules, most notably sulfur dioxide (SO₂). Specifically, 1,3-dihydrobenzo[c]thiophene 2,2-dioxides have been investigated as potential photochemically activated SO₂ donors. researchgate.net

These compounds exhibit stability in buffer solutions but undergo photolysis upon irradiation with UV light, leading to the extrusion (release) of SO₂. researchgate.net This cheletropic elimination is a photochemical process where a small molecule is ejected from a cyclic system. The efficiency of SO₂ generation is not uniform across all derivatives; it is significantly influenced by the electronic nature of the substituents on the aromatic ring. Research indicates that the presence of electron-donating groups on the benzosulfone structure results in an enhanced yield of SO₂ upon photolysis. researchgate.net This suggests that substituents capable of stabilizing a positive charge on the aromatic ring facilitate the cleavage of the carbon-sulfur bonds.

Structure-Activity Relationships in Photoresponsive Behavior

The relationship between the molecular structure of benzo[b]thiophene S,S-dioxide derivatives and their photochemical reactivity is a critical area of study, particularly for applications in photochromic materials and molecular switches. The photoresponsive behavior, including absorption characteristics and the efficiency of photocyclization, can be precisely tuned by modifying the substituents on the thiophene (B33073) or benzene rings.

In diarylethene systems incorporating a benzo[b]thiophene-1,1-dioxide bridge, the electronic properties of substituents have a profound impact on their photochromism. rsc.orgresearchgate.net Electron-donating groups, such as phenyl and triphenylamine, tend to shift the absorption bands to longer wavelengths (a bathochromic shift) but decrease the quantum yield of the cyclization reaction. rsc.orgresearchgate.net Conversely, electron-withdrawing groups, like a formyl group, can increase the cyclization quantum yield, making the switching process more efficient, although they may reduce the thermal stability of the resulting closed-ring isomer. rsc.orgresearchgate.net

The oxidation state of the sulfur atom itself is a key structural determinant. Transforming the electron-donating thiophene sulfur into a strongly electron-accepting sulfonyl group significantly alters the molecule's electronic profile, lowering the energy of the frontier molecular orbitals (HOMO and LUMO). mdpi.com This modification affects the color of the molecule and its emission properties, with oxidized forms showing red-shifted emission. mdpi.commdpi.com

The following table summarizes the observed effects of different substituents on the key photochromic properties of benzo[b]thiophene-1,1-dioxide-based diarylethenes.

Substituent GroupPositionEffect on Absorption Maximum (λmax)Effect on Cyclization Quantum Yield (Φ)Effect on Thermal StabilityReference
Methyl5,5'-thiopheneBaselineBaselineGood rsc.orgresearchgate.net
Phenyl5,5'-thiopheneShifts to longer wavelengthDecreasesExcellent rsc.orgresearchgate.net
Formyl5,5'-thiopheneShifts to longer wavelengthIncreasesReduced rsc.orgresearchgate.net
Triphenylamine5,5'-thiopheneShifts to longer wavelengthDecreasesPoor fatigue resistance rsc.orgresearchgate.net

These structure-activity relationships demonstrate that a systematic variation of substituents allows for the fine-tuning of the photoresponsive properties of the benzo[b]thiophene 1,1-dioxide scaffold for specific applications. rsc.orgresearchgate.netresearchgate.net

Derivatives and Analogues of 2,3 Dihydrobenzo B Thiophene 1,1 Dioxide

Synthesis and Reactivity of Amino-Functionalized Derivatives (e.g., 7-Amino-, 6-Amino-)

Amino-functionalized derivatives of 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxide are important synthetic intermediates. The amino group enhances the molecule's nucleophilicity and provides a handle for further derivatization.

The synthesis of 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is typically achieved through a two-step process starting from the corresponding benzothiophene (B83047). The initial step involves the nitration of the aromatic ring, followed by a reduction of the nitro group. A common method involves the hydrogenation of 7-nitrobenzo[b]thiophene-1,1-dioxide using a palladium-on-charcoal catalyst under pressure and heat.

Similarly, the 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide can be prepared from its unsaturated precursor. One established route involves the catalytic hydrogenation of 6-aminobenzo[b]thiophene 1,1-dioxide using palladium on carbon, which selectively reduces the C2-C3 double bond of the thiophene (B33073) ring to yield the saturated dihydro analogue in high yield. rsc.org This precursor, 6-aminobenzo[b]thiophene 1,1-dioxide, is itself synthesized via the reduction of 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic) using reagents like iron powder and ammonium chloride. rsc.org

The reactivity of these amino derivatives is characterized by the dual presence of the electron-donating amino group and the electron-withdrawing sulfone moiety. The amino group activates the benzene (B151609) ring towards electrophilic substitution and can act as a nucleophile in various coupling and condensation reactions. For instance, the 6-amino derivative has been used as a scaffold for creating a library of substituted 6-(benzylamino)benzo[b]thiophene 1,1-dioxides through condensation with aldehydes followed by reduction. rsc.org

DerivativeSynthetic MethodKey ReagentsNotes
7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxideHydrogenation of nitro-precursor7-Nitrobenzo[b]thiophene-1,1-dioxide, H₂, 10% Pd/CPerformed under high pressure and temperature.
6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxideHydrogenation of unsaturated amine6-Aminobenzo[b]thiophene 1,1-dioxide, H₂, 5% Pd/CProvides the saturated amine in 87% yield. rsc.org

Halogenated Dihydrobenzothiophene 1,1-dioxide Analogues (e.g., 3-Bromo-)

Halogenated derivatives are valuable precursors for cross-coupling reactions, allowing for the introduction of complex substituents. The primary strategy for synthesizing halogenated 2,3-dihydrobenzo[b]thiophene 1,1-dioxides is the catalytic hydrogenation of the corresponding unsaturated halogenated benzo[b]thiophene 1,1-dioxides.

This approach has been successfully employed in the synthesis of chiral dihydro derivatives. rsc.orgresearchgate.net For example, 3-fluoro-2-phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has been obtained with good conversion and high diastereoselectivity through the Rh-catalyzed asymmetric hydrogenation of its unsaturated precursor. researchgate.net While the direct synthesis of simpler analogues like 3-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is not extensively detailed, the synthetic route is inferred from established methodologies. The required precursor, 3-bromobenzo[b]thiophene 1,1-dioxide, is readily prepared by the oxidation of 3-bromobenzo[b]thiophene with hydrogen peroxide. cas.org This precursor can then undergo hydrogenation to yield the target dihydro structure. rsc.orgresearchgate.net

The reactivity of these halogenated compounds is dominated by the carbon-halogen bond, which can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or lithium-halogen exchange to form organolithium species, enabling subsequent reactions with various electrophiles.

Hydroxylated and Carbonylated Derivatives (e.g., 5-Hydroxy-, 3-Oxo-)

Carbonylated derivatives, particularly those with a ketone in the thiophene ring, exhibit unique reactivity due to the presence of an active methylene group. 3-Oxo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (also known as benzo[b]thiophen-3(2H)-one 1,1-dioxide) is a well-established and versatile reagent in organic synthesis. researchgate.netnih.gov Published data on its synthesis and chemical properties have been reviewed, highlighting its role as a key building block. researchgate.net

The reactivity of this compound centers on the active methylene group at the C2 position, which is flanked by both the sulfone and carbonyl groups, making its protons acidic and easily removed by a base. This facilitates a variety of condensation and cyclization reactions. It has been used extensively in the synthesis of novel spiroheterocycles and in reactions with reagents like hexamethylenetetramine to form complex polycyclic systems. researchgate.net Furthermore, the C2 position can be directly functionalized through modern C-H activation strategies, such as palladium-catalyzed C(sp³)-H arylation.

In contrast to the well-documented chemistry of the 3-oxo derivative, detailed research findings on hydroxylated analogues such as 5-hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide are not as readily available in the surveyed literature.

Strategies for Incorporating Heterocyclic and Aryl Substituents

Two principal strategies have emerged for the synthesis of 2,3-dihydrobenzo[b]thiophene 1,1-dioxides bearing complex aryl and heterocyclic substituents.

The first and most common strategy involves a "functionalize-then-reduce" approach. In this method, the desired substituent is first installed on the unsaturated benzo[b]thiophene 1,1-dioxide core, followed by the reduction of the C2-C3 double bond.

Aryl Substituents : Palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids is an effective method for creating 2-aryl derivatives. google.com These precursors can then be efficiently hydrogenated using Rhodium-based catalysts to afford the 2-aryl-2,3-dihydro analogues with high yields and excellent enantioselectivities. rsc.orgresearchgate.net This hydrogenation is tolerant of a wide range of electron-donating and electron-withdrawing groups on the aryl substituent. researchgate.net

Heterocyclic Substituents : Heterocycles can be introduced via a thioether linkage. For example, 3-bromobenzo[b]thiophene 1,1-dioxide reacts with various heterocyclic thiols in the presence of a base to yield 3-(heteroarylthio)benzo[b]thiophene 1,1-dioxides. cas.org These intermediates are potential candidates for subsequent hydrogenation to the corresponding dihydro derivatives.

The second strategy involves the direct functionalization of the pre-formed 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core. This is particularly effective for derivatives like 3-oxo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, where the activated C2 position can undergo palladium-catalyzed C(sp³)-H arylation to introduce aryl groups.

Comparison of Reactivity and Stability Across Structural Analogues

The structural analogues of this compound exhibit distinct differences in reactivity and stability based on their substitution patterns and the saturation of the thiophene ring.

A primary point of comparison is the reactivity of the C2-C3 bond. In the unsaturated benzo[b]thiophene 1,1-dioxide scaffold, the double bond is activated by the electron-withdrawing sulfone group, making it susceptible to nucleophilic attack, such as a Michael addition. rsc.org This reactivity is a key feature of the STAT3 inhibitor Stattic and related compounds. rsc.org Upon hydrogenation to the 2,3-dihydro form, this double bond is removed, and the molecule is no longer susceptible to Michael addition at this position. rsc.org This fundamental change in reactivity is crucial when designing molecules for specific biological interactions.

The site of reactivity also differs significantly across analogues.

In amino-functionalized derivatives, the reactivity is often directed to the electron-rich benzene ring (electrophilic substitution) or the nucleophilic amino group itself.

In the 3-oxo derivative, the most reactive site is the C2 methylene position, which is readily deprotonated to engage in condensation and C-H activation/arylation reactions.

In halogenated analogues, the carbon-halogen bond is the primary site of reactivity, enabling cross-coupling and organometallic chemistry.

Regarding stability, the oxidation of the sulfur atom to a sulfone (1,1-dioxide) generally enhances the thermal stability of the heterocyclic core. Studies on related aromatic systems have shown that sulfur oxidation significantly alters crystal packing and can lead to increased thermal stability. The electron-withdrawing nature of the sulfone group also impacts the electronic properties of the entire molecule, lowering the energy levels of the frontier molecular orbitals.

Analogue TypeKey Reactive Site(s)Primary Reaction TypesComparison Notes
Unsaturated Core (Benzo[b]thiophene 1,1-dioxide)C2-C3 Double BondMichael Addition, HydrogenationElectrophilic nature of the double bond is lost upon saturation. rsc.org
Amino-Functionalized DihydroAromatic Ring, Amino Group (NH₂)Electrophilic Substitution, Nucleophilic Attack/CondensationReactivity is directed to the benzene ring and the functional group.
Halogenated DihydroCarbon-Halogen BondCross-Coupling, LithiationServes as a handle for C-C bond formation.
3-Oxo DihydroC2 Methylene Group (CH₂)Condensation, C-H Arylation, CyclizationHighly activated C-H bonds flanked by two electron-withdrawing groups.

Theoretical and Computational Investigations of 2,3 Dihydrobenzo B Thiophene 1,1 Dioxide

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical DFT study of 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxide would involve the following analyses:

Elucidation of Electronic Structure (HOMO-LUMO Profiles)

The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

A DFT calculation would determine the energies of the HOMO and LUMO and visualize their spatial distribution. The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive species. For similar aromatic sulfones, the HOMO is often localized on the benzene (B151609) ring, while the LUMO can have significant contributions from the sulfone group. However, without specific calculations for 2,3-dihydrobenzo[b]thiophene 1,1-dioxide, these remain general observations.

Table 1: Hypothetical HOMO-LUMO Data for this compound

Parameter Value (eV) Description
HOMO Energy N/A Energy of the highest occupied molecular orbital.
LUMO Energy N/A Energy of the lowest unoccupied molecular orbital.

Note: Data is not available from the conducted searches.

Molecular Electrostatic Potential (MESP) Analysis

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MESP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue.

For this compound, it is expected that the oxygen atoms of the sulfone group would exhibit a strong negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atoms of the benzene ring would likely show a positive potential. The precise values and distribution of the MESP would require specific DFT calculations.

Optimization of Molecular Geometries and Conformations

DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to its atomic coordinates. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular structure.

For this compound, the geometry of the five-membered dihydrothiophene ring and its fusion to the benzene ring would be of particular interest. The planarity or puckering of the rings would be determined through these calculations.

Table 2: Hypothetical Optimized Geometry Parameters for this compound

Bond/Angle Value
C-S Bond Length (Å) N/A
S=O Bond Length (Å) N/A
C-C Bond Lengths (Å) N/A
C-S-C Bond Angle (°) N/A

Note: Data is not available from the conducted searches.

Prediction of Reactivity Descriptors and Spectroscopic Properties

From the electronic structure calculations, various global and local reactivity descriptors can be derived. These include electronegativity, chemical hardness, and the Fukui function, which help in quantifying and predicting the reactivity of the molecule.

Furthermore, DFT can be used to predict spectroscopic properties such as infrared (IR) vibrational frequencies and UV-Vis electronic absorption spectra. These theoretical predictions can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. No such specific predictive data for this compound could be located.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods can be employed to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states.

Computational Validation of Proposed Reaction Pathways

For a given reaction involving this compound, computational studies can be used to validate proposed mechanisms. This involves locating the transition state structures connecting reactants and products and calculating the activation energy barriers. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be identified. While some studies have explored the synthesis of derivatives of this compound, no specific computational validations of the reaction pathways for the parent molecule were found. lookchem.com

Transition State Characterization and Energy Barrier Calculations

Understanding the kinetics and mechanisms of chemical reactions involving the benzo[b]thiophene 1,1-dioxide scaffold relies on the characterization of transition states and the calculation of associated energy barriers. Density Functional Theory (DFT) is a primary tool for these investigations.

Computational studies have been employed to rationalize the synthesis of benzo[b]thiophene-1,1-dioxides. For instance, in an electrochemically-promoted reaction of sulfonhydrazides with internal alkynes, calculations revealed the free energy barrier for the key radical addition step. The transition state (TS1) for this process was calculated to have a free energy barrier of 6.7 kcal mol⁻¹, which was significantly lower than that of a competing regioselective transition state (TS1'), explaining the experimentally observed regioselectivity. nih.gov

In other theoretical work on the dimerization of benzothiophene (B83047) S-oxides, which are structurally related to the title compound, DFT calculations were used to map out the reaction pathway. The energy barriers for the formation of intermediates were calculated, with transition states TS-1 and TS-2 found to have energy barriers of 22.9 kcal mol⁻¹ and 23.5 kcal mol⁻¹, respectively. These calculations suggested that the reaction is kinetically favorable due to strong π–π stacking interactions.

Computational Approaches in Materials Design

The benzo[b]thiophene 1,1-dioxide core is a component of various organic materials, particularly organic semiconductors. Computational methods are instrumental in designing new materials with tailored electronic and photophysical properties.

The charge transport capability of an organic semiconductor is a key determinant of its performance in electronic devices. Theoretical calculations can predict charge mobility by evaluating parameters such as reorganization energy (λ). The reorganization energy, comprising contributions from hole (λh) and electron (λe) transport, quantifies the energy required for the geometric relaxation of a molecule upon charge transfer. Lower reorganization energies are generally correlated with higher charge carrier mobilities.

For derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a larger, more complex architecture containing the thiophene (B33073) sulfone motif, computational studies have shown how sulfur oxidation significantly impacts charge transport properties. The internal reorganization energies for 2,7-dibromo BTBT and its S-oxides were calculated. For the unoxidized 2,7-diBr-BTBT, the hole and electron reorganization energies are similar. However, for the dioxide derivative (2,7-diBr-BTBTDO), a significant difference emerges, suggesting a greater propensity for electron conduction over hole conduction. nist.gov This highlights the role of the sulfonyl group in transforming the material into a potential n-type semiconductor. nist.gov

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the photophysical properties of molecules like the derivatives of this compound. These calculations can predict absorption and emission spectra, quantum yields, and provide insights into phenomena like solvatofluorochromism and aggregation-induced emission (AIE).

A comparative study on 2,7-dibromo BTBT and its oxidized forms (dioxide and tetraoxide) demonstrated the profound effect of the sulfonyl group on optical properties. TD-DFT calculations, performed using the PBE0/6–311+G(2d,p)//D3-M06-2X/def2-TZVP method, accurately predicted the experimental absorption maxima. nist.gov The results showed that increasing the number of oxygen atoms on the sulfur leads to a red shift (a shift to longer wavelengths) in both the absorption and emission maxima. nist.gov

Furthermore, the oxidized derivatives exhibited significantly enhanced emission properties, with photoluminescence quantum yields (Φ) in the solid state exceeding 99% for the dioxide and tetraoxide forms, a dramatic increase from the 10% yield of the unoxidized parent compound. nist.gov Computational analysis revealed that this is due to changes in the frontier molecular orbitals and electron densities upon excitation. nist.gov In the dioxide derivative, electron excitation leads to an increased electron density at the sulfonyl group and the adjacent phenyl ring. nist.gov

Molecular Dynamics Simulations for Conformational Dynamics

A search of the relevant scientific literature did not yield specific studies employing molecular dynamics (MD) simulations to investigate the conformational dynamics of this compound itself. While MD simulations are widely used to study the dynamics and interactions of related molecules, such as benzo[b]thiophene derivatives in complex with biological targets, dedicated studies on the conformational landscape of the isolated title compound were not found within the scope of this review.

Q & A

Q. Key Considerations

  • Reagent Selection : LDA (lithium diisopropylamide) is critical for deprotonation and cyclization in azide-based routes .
  • Oxidation Efficiency : Hydrogen peroxide in acetic acid achieves >90% conversion for unsubstituted benzo[b]thiophene but may require optimization for electron-deficient substrates .

How can enantioselective synthesis of chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides be achieved?

Advanced Research Focus
Rhodium-catalyzed asymmetric hydrogenation or hydroarylation enables high enantioselectivity. For example:

  • Rh(I)/Chiral Diene Catalysis : Hydroarylation of benzo[b]thiophene 1,1-dioxides with organoboranes yields 2,3-dihydro derivatives with >98% ee ().
  • Asymmetric Hydrogenation : Rhodium complexes with Josiphos-type ligands hydrogenate 2,3-disubstituted benzo[b]thiophene dioxides, achieving 98% ee for 3-phenyl-2-phenyl derivatives (Scheme 3 in ).

Q. Methodological Challenges

  • Substrate Limitations : Bulky substituents (e.g., 3-methyl-2-phenyl derivatives) may exhibit reduced reactivity due to steric hindrance .
  • Catalyst Optimization : Ligand choice (e.g., chiral dienes vs. phosphines) significantly impacts enantioselectivity and conversion rates .

What analytical techniques are critical for characterizing this compound derivatives?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR resolves regioisomers (e.g., 3-substituted vs. 2-substituted derivatives) via coupling patterns and NOE effects ().
  • LCMS/HRMS : Confirms molecular weight and purity, particularly for intermediates like 5-(aminomethyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide hydrochloride ().
  • X-ray Crystallography : Validates stereochemistry in chiral derivatives (e.g., tribromodimethylbenzo[b]thiophene dioxides) .

Q. Advanced Applications

  • Chiral HPLC : Essential for resolving enantiomers in asymmetric syntheses ().
  • Kinetic Studies : Monitoring reaction progress via in-situ FTIR or Raman spectroscopy optimizes catalytic conditions .

How do substituents influence the reactivity of this compound in downstream functionalization?

Advanced Research Focus
Electron-withdrawing groups (e.g., -CN, -Br) at the 6-position enhance electrophilic substitution. For example:

  • Bromination : 6-Bromo derivatives undergo cyanidation with zinc cyanide to yield carbonitrile intermediates, pivotal in drug synthesis ().
  • Reduction : Sodium borohydride reduces 6-carbonitrile derivatives to aldehydes (e.g., 2,3-dihydrobenzo[b]thiophene-6-carbaldehyde 1,1-dioxide), enabling further alkylation or hydrocarbylation ().

Q. Contradictions in Data

  • Steric Effects : 3-Methyl substituents hinder Rh-catalyzed hydrogenation (), but enhance stability in LFA-1/ICAM-1 antagonists ().

What are the emerging applications of this compound derivatives in medicinal chemistry?

Q. Advanced Research Focus

  • Anti-Tubercular Agents : 3-Substituted derivatives (e.g., 3-((1-methyl-1H-tetrazol-5-yl)thio)benzo[b]thiophene 1,1-dioxide) exhibit MIC values of <1 µg/mL against M. tuberculosis H37Rv ().
  • LFA-1/ICAM-1 Antagonists : 6-Substituted derivatives (e.g., 5-(aminomethyl) variants) show IC50 values <10 nM in cell adhesion assays ().

Q. Methodological Insights

  • SAR Studies : Halogenation at the 6-position improves binding affinity, while bulky 3-substituents reduce off-target effects .

How can dimerization reactions of thiophene 1,1-dioxides be leveraged to synthesize complex benzo[b]thiophene derivatives?

Advanced Research Focus
3-Halo-2,5-dialkylthiophene 1,1-dioxides undergo tandem dimerization-ring-opening reactions , yielding tribromodimethylbenzo[b]thiophene dioxides (65% yield, ). Key steps include:

  • Thermal Cyclization : Reflux in t-butyl alcohol for 120 hours.
  • Debromination : Zinc dust in glacial acetic acid produces dibromo/monobromo derivatives, resolved via HPLC .

Q. Analytical Validation

  • NOE Spectroscopy : Confirms regiochemistry in debrominated products (e.g., 5,7-dibromo-2,4-dimethylbenzo[b]thiophene 1,1-dioxide) .

What challenges arise in the stereochemical analysis of this compound derivatives?

Q. Advanced Research Focus

  • Diastereomer Separation : Substrates with two quaternary stereocenters (e.g., 2,3-diaryl derivatives) require chiral stationary phases for HPLC resolution .
  • Dynamic Stereochemistry : Axial chirality in 2,3-disubstituted derivatives may lead to racemization under acidic/basic conditions, necessitating low-temperature NMR studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.